molecular formula C11H17N B2388209 4-ethyl-N-propylaniline CAS No. 1019570-75-2

4-ethyl-N-propylaniline

Cat. No.: B2388209
CAS No.: 1019570-75-2
M. Wt: 163.264
InChI Key: SMWOIILMBPVCEB-UHFFFAOYSA-N
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Description

4-Ethyl-N-propylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the para position and a propyl group on the nitrogen atom. This compound is a colorless liquid at room temperature and is used as an intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-propylaniline can be achieved through several methods:

    Nitration and Reduction of Arenes: This classical method involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by reduction to 4-ethylbenzenamine.

    Direct Nucleophilic Substitution: This method involves the direct substitution of a halogen in haloarenes with a nucleophile.

    Palladium-Catalyzed Amination: This modern method involves the palladium-catalyzed coupling of 4-ethylbromobenzene with propylamine.

Industrial Production Methods: Industrial production of this compound typically involves the nitration and reduction method due to its cost-effectiveness and scalability. The process involves the nitration of ethylbenzene, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The final step involves the alkylation of the amino group with propyl halide .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso, nitro, or azo compounds.

    Reduction: The compound can be reduced to form secondary amines or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration; halogens for halogenation.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-Ethyl-N-propylaniline has been widely used in scientific research due to its versatile properties:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

    Industry: Used in the production of dyes, pigments, and other functional chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-propylaniline is based on the formation of hydrogen bonds between the amine group and the substrate. These hydrogen bonds facilitate the transfer of electrons, resulting in the formation of new compounds. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

    N-Ethyl-N-methylaniline: Similar structure but with a methyl group instead of a propyl group.

    N-Propyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-butylaniline: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 4-Ethyl-N-propylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups on the nitrogen atom and the para position of the benzene ring makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-ethyl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWOIILMBPVCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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